molecular formula C3H8O2 B1610469 1,2-Propanediol-(OD)2 CAS No. 58161-11-8

1,2-Propanediol-(OD)2

Cat. No.: B1610469
CAS No.: 58161-11-8
M. Wt: 78.11 g/mol
InChI Key: DNIAPMSPPWPWGF-KFRNQKGQSA-N
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Description

1,2-Propanediol-(OD)2 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 78.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Production

  • Glycerol Hydrogenolysis to 1,3-Propanediol : Studies have shown that catalysts, particularly those involving platinum, iridium, and copper, demonstrate promise for the efficient conversion of glycerol to 1,3-propanediol, a valuable chemical used in the production of polymers and other industrial applications. The activity and selectivity towards 1,3-propanediol are influenced by the presence of acid and metallic phases in the catalysts (Silva Ruy et al., 2020).

  • Production of Propanediols via Aqueous Phase Reforming : Research into alternative methods for producing 1,2-propanediol and 1,3-propanediol has identified aqueous phase reforming (APR) as a viable process. This method, which does not require an external supply of hydrogen, utilizes heterogenous catalysts to achieve high yields of the target diols, especially 1,2-propanediol, under more cost-effective conditions (Md Radzi et al., 2022).

Material Science

  • Bio-elastomers for Tissue Engineering : The synthesis of new classes of elastomers, such as poly[octanediol-co-(citric acid)-co-(sebacic acid)] (p(OCS)), from 1,8-octanediol, citric acid, and sebacic acid has been explored for tissue engineering applications. These elastomers exhibit tunable mechanical properties and biocompatibility, making them suitable for developing scaffolds and other materials in regenerative medicine (Djordjevic et al., 2011).

Environmental and Energy Applications

  • Microwave Assisted Oxidative Desulfurization : The application of microwave technology in the oxidative desulfurization of petroleum oils has demonstrated enhanced efficiency and reduced reaction times compared to conventional heating methods. This approach allows for the removal of sulfur compounds from oils under milder conditions, highlighting the potential for more environmentally friendly and cost-effective refining processes (Shang et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

This compound interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, this compound prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of this compound results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

Biochemical Analysis

Biochemical Properties

1,2-Propanediol-(OD)2 plays a significant role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, facilitating various biochemical processes. One of the key enzymes involved is methylglyoxal synthase, which catalyzes the conversion of dihydroxyacetone phosphate to methylglyoxal, a precursor for this compound production . Additionally, this compound interacts with aldo-keto reductases, which reduce methylglyoxal to lactaldehyde, further converting it to this compound . These interactions highlight the compound’s role in microbial metabolic pathways.

Cellular Effects

This compound has various effects on different cell types and cellular processes. In microbial cells, it influences cell function by participating in metabolic pathways that produce energy and essential biomolecules. For instance, in Corynebacterium glutamicum, this compound production is linked to the detoxification of methylglyoxal, which is converted to lactoylmycothiol and subsequently to d-lactate . This process helps maintain cellular redox balance and supports cell growth. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in its metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. Initially, dihydroxyacetone phosphate is converted to methylglyoxal by methylglyoxal synthase . Methylglyoxal is then reduced to lactaldehyde by aldo-keto reductases, and lactaldehyde is further reduced to this compound by alcohol dehydrogenases . These enzymatic reactions are crucial for the compound’s synthesis and its role in cellular metabolism. Additionally, this compound can act as an enzyme inhibitor or activator, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can enhance the performance of quantitative real-time PCR by stabilizing DNA templates and reducing PCR inhibitors . Additionally, its cryoprotectant properties help preserve the integrity of biological samples during freezing and thawing processes . Long-term exposure to this compound in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its stability and safety for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, such as metabolic acidosis and central nervous system depression . These threshold effects highlight the importance of careful dosage management when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in microbial systems. It is produced through the methylglyoxal pathway, where dihydroxyacetone phosphate is converted to methylglyoxal, which is then reduced to lactaldehyde and subsequently to this compound . This pathway involves key enzymes such as methylglyoxal synthase, aldo-keto reductases, and alcohol dehydrogenases . Additionally, this compound can be produced from deoxy sugars like fucose and rhamnose in certain bacteria . These metabolic pathways highlight the compound’s versatility and importance in microbial metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. In microbial cells, the compound is transported through specific transporters and distributed to different cellular compartments . The formation of bacterial microcompartments, such as the 1,2-Propanediol utilization microcompartment in Salmonella enterica, enhances the compound’s metabolic flux by sequestering intermediates and minimizing toxic effects . This spatial organization of metabolism ensures efficient utilization of this compound and supports cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In bacteria like Salmonella enterica, the compound is encapsulated within bacterial microcompartments, where it interacts with enzymes involved in its metabolism . These microcompartments provide a controlled environment for the enzymatic reactions, enhancing the efficiency of this compound metabolism and minimizing the impact of toxic intermediates . This subcellular localization is crucial for the compound’s role in microbial metabolic pathways.

Properties

IUPAC Name

1,2-dideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-KFRNQKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC(C)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480317
Record name Propylene glycol-(OD)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58161-11-8
Record name Propylene glycol-(OD)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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